N-Acetyl-N'-nitrosotryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N’-nitrosotryptophan is a derivative of the amino acid tryptophan, which has been modified to include an acetyl group and a nitroso group. This compound is known for its ability to release nitric oxide, a molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N’-nitrosotryptophan can be synthesized through the nitrosation of N-acetyltryptophan. This process typically involves the reaction of N-acetyltryptophan with sodium nitrite (NaNO2) in an acidic environment, such as at pH 3.5 . The reaction conditions must be carefully controlled to ensure the formation of the desired nitroso compound.
Industrial Production Methods
While specific industrial production methods for N-Acetyl-N’-nitrosotryptophan are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N’-nitrosotryptophan undergoes several types of chemical reactions, including:
Oxidation: It can react with hydrogen peroxide (H2O2) to form peroxynitrite, a reactive nitrogen species.
Reduction: The nitroso group can be reduced to form the corresponding amine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Peroxynitrite is formed when N-Acetyl-N’-nitrosotryptophan reacts with hydrogen peroxide.
Reduction: The corresponding amine is formed when the nitroso group is reduced.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-Acetyl-N’-nitrosotryptophan has several scientific research applications:
Mechanism of Action
N-Acetyl-N’-nitrosotryptophan exerts its effects primarily through the release of nitric oxide. The nitroso group in the compound can be reduced by agents such as ascorbate, leading to the release of nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, which leads to the production of cyclic GMP and subsequent vasodilation . Additionally, nitric oxide can modulate the activity of hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to low oxygen levels .
Comparison with Similar Compounds
N-Acetyl-N’-nitrosotryptophan is similar to other nitric oxide-releasing compounds, such as:
N-Nitrosomelatonin: Another nitric oxide donor that can modulate hypoxia-inducible factor 1 (HIF-1) activity.
S-Nitrosoglutathione: A compound that releases nitric oxide and has been studied for its effects on cellular signaling.
Uniqueness
N-Acetyl-N’-nitrosotryptophan is unique in its specific structure, which allows it to release nitric oxide under physiological conditions.
Properties
CAS No. |
53602-74-7 |
---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)16(15-20)12(13(18)19)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QGCFCYSWAISKFH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
Canonical SMILES |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.